molecular formula C18H20N2O2 B5087148 N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide

Cat. No. B5087148
M. Wt: 296.4 g/mol
InChI Key: UFCXIYGDYOJAHL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as MMQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. MMQ belongs to the class of quinoline derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of several key signaling pathways in the brain, including the MAPK/ERK and PI3K/Akt pathways. N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is critical for cognitive function.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has also been shown to exhibit anti-inflammatory and antioxidant effects. N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide for laboratory experiments is its relative ease of synthesis and low cost. However, one of the limitations of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One area of interest is the development of more potent and selective derivatives of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide that can be used to target specific signaling pathways in the brain. Another area of interest is the exploration of the potential applications of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in other disease areas, such as cancer and cardiovascular disease. Finally, there is a need for further research into the safety and toxicity of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide in order to fully understand its potential for therapeutic use.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be achieved through a variety of methods, including the reaction of 2-methoxyaniline with 2,3-dichloro-5,6-dicyanobenzoquinone in the presence of a Lewis acid catalyst. Alternatively, N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide can be synthesized via the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of a base catalyst.

Scientific Research Applications

N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-9-10-16-14(12-13)6-5-11-20(16)18(21)19-15-7-3-4-8-17(15)22-2/h3-4,7-10,12H,5-6,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCXIYGDYOJAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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